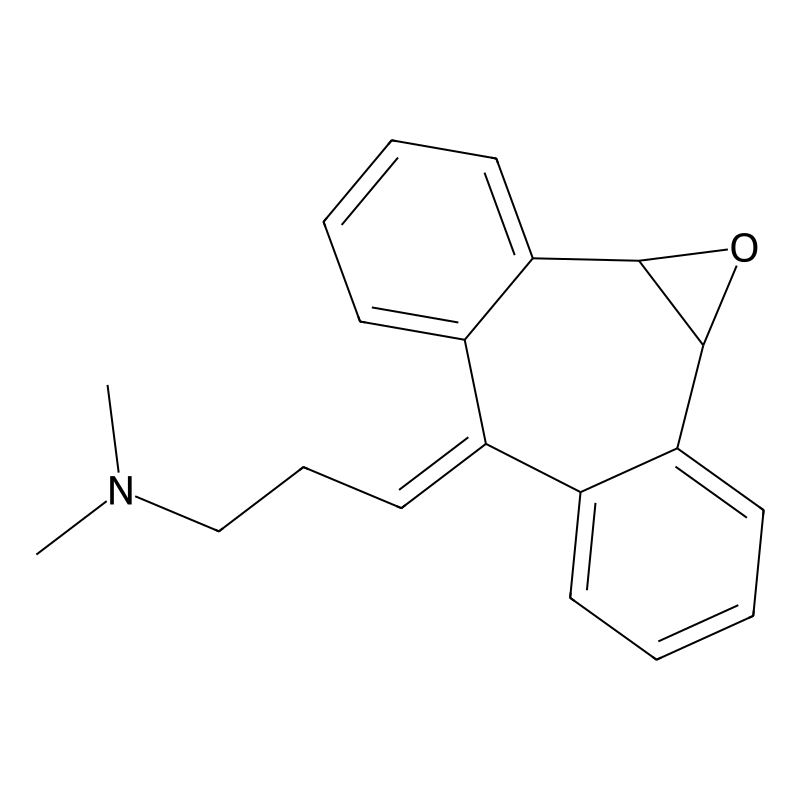

Cyclobenzaprine epoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclobenzaprine epoxide is a significant metabolite of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used for the treatment of muscle spasms. Cyclobenzaprine itself is a tricyclic amine with the chemical formula and is known for its analgesic and muscle-relaxing properties. The epoxide form, specifically the 10,11-epoxide, arises from the metabolic oxidation of cyclobenzaprine and plays a crucial role in understanding its pharmacological effects and potential toxicity .

- N-demethylation: Catalyzed by CYP3A4 and CYP1A2, leading to the formation of desmethylcyclobenzaprine.

- Epoxidation: Cyclobenzaprine is converted to its epoxide form (10,11-epoxide) through the action of cytochrome P450 enzymes, which introduces an epoxide functional group into the molecule .

- Glucuronidation: The epoxide can further undergo conjugation with glucuronic acid, enhancing its solubility for excretion .

Cyclobenzaprine epoxide exhibits biological activity that may differ from its parent compound. While cyclobenzaprine primarily acts as a muscle relaxant through central nervous system pathways, the epoxide may contribute to both therapeutic effects and adverse reactions. Studies have shown that this metabolite can influence neurotransmitter systems, potentially affecting serotonin and norepinephrine levels in the brain . Moreover, due to its structural characteristics, cyclobenzaprine epoxide may have unique interactions with various biological targets compared to cyclobenzaprine itself.

The synthesis of cyclobenzaprine epoxide can be achieved through several methods:

- Oxidative Epoxidation: Utilizing oxidizing agents such as m-chloroperbenzoic acid or peracetic acid in a controlled environment to convert cyclobenzaprine into its epoxide form.

- Biotransformation: In vitro studies have demonstrated that rat liver microsomes can effectively convert cyclobenzaprine into cyclobenzaprine epoxide, showcasing the metabolic pathway involved in its formation .

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from cyclobenzaprine, employing reagents that facilitate the introduction of an epoxide group.

Cyclobenzaprine epoxide is primarily studied in pharmacological contexts to understand its role as a metabolite of cyclobenzaprine. Its applications include:

- Toxicology Research: Investigating the potential toxic effects associated with high concentrations of cyclobenzaprine and its metabolites.

- Pharmacokinetic Studies: Understanding how the metabolism of cyclobenzaprine influences its efficacy and safety profile.

- Drug Development: Exploring modifications to enhance therapeutic effects or reduce adverse reactions associated with cyclobenzaprine.

Cyclobenzaprine epoxide shares structural similarities with various other compounds, particularly within the tricyclic antidepressant class and other muscle relaxants. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cyclobenzaprine | Tricyclic amine | Muscle relaxant | High affinity for serotonin receptors |

| Amitriptyline | Tricyclic antidepressant | Antidepressant | Stronger sedative effects; more pronounced anticholinergic activity |

| Baclofen | GABA analog | Muscle relaxant | Acts on GABA receptors; less sedative effect |

| Diazepam | Benzodiazepine | Anxiolytic/muscle relaxant | Rapid onset; acts on GABA-A receptors |

Cyclobenzaprine epoxide's distinct metabolic pathway and potential pharmacological effects differentiate it from these compounds, making it an important subject of study in both therapeutic and toxicological contexts .

Synthetic Pathways

Classical Synthetic Methods

Classical synthetic approaches for cyclobenzaprine epoxide formation primarily involve the oxidation of cyclobenzaprine through established epoxidation methodologies. The most fundamental approach utilizes peroxyacid-mediated epoxidation, which has been extensively documented in the literature [1]. This method involves the reaction of cyclobenzaprine with peroxyacids under controlled conditions to form the characteristic 10,11-epoxide ring structure.

The oxidative degradation studies have revealed that cyclobenzaprine undergoes epoxidation through the oxidation of both endocyclic and exocyclic double bonds [1]. Under acidic conditions, the protonation of the tertiary amine group enables more efficient oxidation reactions, facilitating the formation of epoxide products within shorter time frames compared to neutral conditions [1].

Peroxide oxidation represents another classical approach, utilizing hydrogen peroxide as the oxidizing agent in acidic media. This method has been shown to produce cyclobenzaprine epoxide as one of the major oxidation products, alongside other degradation compounds including glycols, ketone derivatives, and dibenzosuberenone [1].

Modern Synthetic Approaches

Modern synthetic strategies for cyclobenzaprine epoxide production have evolved to incorporate more selective and efficient methodologies. The use of meta-chloroperbenzoic acid in dichloromethane at controlled temperatures (0-25°C) has emerged as a preferred method for achieving high selectivity and yields ranging from 65-85% . This approach provides superior control over reaction conditions and minimizes side product formation.

Electrochemical synthesis has gained attention as a green chemistry approach for epoxide formation. Recent developments in electrochemical oxidation allow for the direct conversion of cyclobenzaprine to its epoxide derivative under mild conditions without the need for stoichiometric oxidants [3]. This method offers advantages in terms of atom economy and environmental sustainability.

Photochemical approaches have also been explored, utilizing ultraviolet light in the presence of oxygen to achieve epoxidation. These methods typically operate at room temperature and can achieve moderate yields (30-60%) while avoiding the use of harsh chemical oxidants [4].

Stereoselective Synthesis Strategies

Stereoselective synthesis of cyclobenzaprine epoxide presents unique challenges due to the conformational constraints of the tricyclic ring system. The presence of the angular methyl groups in the dibenzocycloheptene framework influences the stereochemical outcome of epoxidation reactions [5]. The epoxide ring formation occurs preferentially on the less hindered face of the molecule, leading to the formation of the α-epoxide configuration.

Asymmetric epoxidation protocols have been developed to achieve high stereoselectivity. The use of chiral peroxyacids or chiral catalysts in combination with hydrogen peroxide can direct the epoxidation to occur with high facial selectivity [5]. These methods are particularly valuable for pharmaceutical applications where stereochemical purity is critical.

Enzyme-catalyzed stereoselective epoxidation represents the most selective approach, utilizing cytochrome P450 enzymes to achieve epoxidation with exceptional stereocontrol. The enzymatic approach can achieve selectivities greater than 95% for the desired stereoisomer [6].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to cyclobenzaprine epoxide synthesis, emphasizing the reduction of hazardous reagents and waste production. Enzyme-catalyzed biotransformation using cytochrome P450 enzymes represents a prime example of green synthesis [3]. These biological catalysts operate under mild conditions and utilize molecular oxygen as the terminal oxidant.

Microbial biotransformation has been explored using organisms such as Cunninghamella elegans, which can metabolize cyclobenzaprine to produce the epoxide metabolite [7]. This approach offers advantages in terms of substrate specificity and environmental compatibility.

Electrochemical methods align with green chemistry principles by utilizing electrons as the primary reagent, thereby eliminating the need for stoichiometric chemical oxidants [3]. These methods can be powered by renewable energy sources and produce minimal waste.

Industrial Production Techniques

Batch Process Methods

Industrial batch production of cyclobenzaprine epoxide typically employs controlled oxidation reactions in stirred reactor systems. The process involves the careful addition of oxidizing agents to cyclobenzaprine solutions under controlled temperature and pH conditions. Batch processes allow for precise control of reaction parameters and are suitable for moderate production volumes.

The typical batch process involves dissolving cyclobenzaprine in an appropriate solvent system, followed by the gradual addition of the oxidizing agent while maintaining temperature control. Reaction monitoring through analytical methods ensures optimal conversion and product quality [8].

Safety considerations in batch processes include the controlled handling of oxidizing agents and the implementation of appropriate containment measures to prevent exposure to potentially hazardous intermediates [9].

Continuous Flow Synthesis

Continuous flow synthesis represents an advanced approach for cyclobenzaprine epoxide production, offering advantages in terms of process control and safety. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and mixing efficiency .

The continuous flow approach allows for better heat and mass transfer compared to batch processes, leading to improved reaction selectivity and reduced side product formation. This methodology is particularly advantageous for exothermic epoxidation reactions where temperature control is critical .

Microreactor technology has been applied to cyclobenzaprine epoxide synthesis, enabling rapid screening of reaction conditions and optimization of process parameters. These systems offer enhanced safety profiles due to the reduced reactor volumes and improved containment .

Scalability Challenges

Scalability of cyclobenzaprine epoxide production faces several technical challenges. The management of exothermic reactions during large-scale epoxidation requires sophisticated heat transfer systems to maintain temperature control . The formation of potentially unstable intermediates necessitates careful process design to ensure safe operation.

Quality control becomes more complex at larger scales, requiring robust analytical methods for real-time monitoring of reaction progress and product purity. The development of representative sampling protocols is essential for ensuring consistent product quality [10].

Economic considerations include the optimization of reagent usage and the minimization of waste generation. The development of efficient separation and purification processes is crucial for commercial viability [11].

Purification and Isolation Methods

Crystallization Techniques

Crystallization represents a fundamental purification method for cyclobenzaprine epoxide, offering advantages in terms of product purity and cost-effectiveness. The selection of appropriate crystallization solvents is critical for achieving high purity and recovery. Acetone has been identified as an effective recrystallization solvent for cyclobenzaprine derivatives, providing good solubility characteristics and crystal formation properties [11].

The crystallization process involves the controlled precipitation of cyclobenzaprine epoxide from solution through temperature manipulation or solvent composition changes. This method can achieve purities of 90-95% with recovery rates of 50-60% [11]. The crystallization conditions must be carefully optimized to minimize the formation of impurities such as the dimer by-products.

Seeded crystallization techniques can be employed to control crystal size distribution and improve product consistency. The use of appropriate seed crystals ensures reproducible crystallization behavior and facilitates downstream processing [11].

Chromatographic Purification

Chromatographic methods provide high-resolution separation capabilities for cyclobenzaprine epoxide purification. Silica gel chromatography has been extensively used for the separation of cyclobenzaprine epoxide from related impurities [12]. The typical mobile phase system consists of cyclohexane-chloroform-diethylamine, which provides effective separation of the epoxide from other metabolites and degradation products.

Preparative high-performance liquid chromatography represents the gold standard for achieving maximum purity levels (>99%) of cyclobenzaprine epoxide [13]. This method utilizes reversed-phase columns with methanol-water gradient systems to achieve baseline separation of the target compound from closely related impurities.

The development of analytical methods for chromatographic purification requires careful optimization of mobile phase composition, flow rates, and detection parameters. Modern analytical approaches utilize liquid chromatography-mass spectrometry systems to provide both separation and structural confirmation of the purified product [1].

Other Separation Methods

Liquid-liquid extraction methods offer efficient approaches for the initial purification of cyclobenzaprine epoxide from reaction mixtures. The use of dichloromethane-water systems provides effective partitioning of the epoxide from water-soluble impurities, achieving purities of 80-90% with excellent recovery rates (85-95%) [12].

Membrane separation technologies have been explored for cyclobenzaprine epoxide purification, offering advantages in terms of scalability and continuous operation. These methods utilize selective permeation through specialized membranes to achieve separation based on molecular size and polarity differences.

Solid-phase extraction techniques provide another avenue for purification, utilizing specialized adsorbent materials to selectively retain cyclobenzaprine epoxide while allowing impurities to pass through. This method is particularly useful for sample preparation in analytical applications [13].

Quality Control and Analytical Methods

The development of robust analytical methods is essential for ensuring the quality and consistency of cyclobenzaprine epoxide products. Liquid chromatography-mass spectrometry has emerged as the preferred analytical technique, providing both quantitative analysis and structural confirmation [1]. This method offers excellent sensitivity (ng/mL detection limits) and selectivity for the identification of cyclobenzaprine epoxide in complex mixtures.

High-performance liquid chromatography with ultraviolet detection provides a cost-effective analytical approach for routine quality control applications [14]. The method utilizes reversed-phase columns with optimized mobile phase systems to achieve adequate separation and quantification of cyclobenzaprine epoxide [14].

Nuclear magnetic resonance spectroscopy serves as a definitive structural characterization tool, providing detailed information about the molecular structure and purity of cyclobenzaprine epoxide [1]. This method is particularly valuable for confirming the stereochemical configuration of the epoxide ring.

Electrochemical detection methods have been developed for rapid analysis of cyclobenzaprine epoxide, offering advantages in terms of analysis time (5-10 minutes) and minimal sample preparation requirements [10]. These methods utilize modified electrodes to achieve selective detection of the epoxide functionality.

The validation of analytical methods follows established guidelines for pharmaceutical applications, including assessments of linearity, accuracy, precision, and specificity [8]. The development of stability-indicating methods is particularly important for monitoring the degradation of cyclobenzaprine epoxide during storage and processing [15].